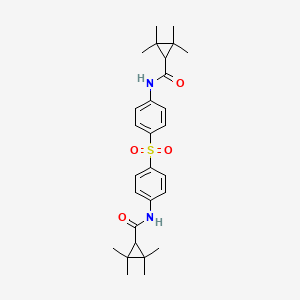

BRD7116

Descripción general

Descripción

BRD7116: es un compuesto de bis-aril sulfona conocido por su inhibición selectiva de las células madre de la leucemia. Se une de forma competitiva a la girasa del ADN bacteriano, mostrando una actividad antileucémica significativa . El compuesto ha mostrado ser prometedor en ambos mecanismos, autónoma e no-autónoma, lo que lo convierte en una herramienta valiosa en la investigación del cáncer .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de BRD7116 implica la formación de una estructura de bis-aril sulfona. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y la información detallada no está disponible fácilmente en fuentes públicas .

Métodos de Producción Industrial: Los métodos de producción industrial para this compound no están ampliamente documentados. Normalmente se sintetiza en laboratorios especializados bajo condiciones controladas para garantizar una alta pureza y eficacia .

Análisis De Reacciones Químicas

Tipos de Reacciones: BRD7116 experimenta varias reacciones químicas, que incluyen:

Reducción: Las reacciones de reducción también pueden ser posibles, pero los reactivos y las condiciones específicas no se reportan ampliamente.

Sustitución: this compound puede participar en reacciones de sustitución, particularmente involucrando sus grupos sulfona

Reactivos y Condiciones Comunes: Los reactivos y condiciones comunes para estas reacciones no se detallan ampliamente en la literatura disponible. Los reactivos típicos para los compuestos de sulfona incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio .

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. El análisis detallado del producto no está disponible fácilmente .

Aplicaciones Científicas De Investigación

Applications in Cancer Research

-

Targeting Leukemia Stem Cells

- BRD7116 has shown promising results in targeting leukemia stem cells derived from patient samples. In co-culture experiments, it exhibited an effective inhibition of cobblestone area formation, a hallmark of stem cell activity, with an effective concentration (EC50) around 200 nM for leukemia stem cells .

- Differentiation Induction

- Combination Therapy Potential

Table 1: Efficacy of this compound on Different Cell Types

| Cell Type | EC50 (µM) | % Inhibition at 20 µM |

|---|---|---|

| Leukemia Stem Cells | 0.2 | >50 |

| Normal Hematopoietic Stem Cells | >20 | <20 |

| AML Cell Lines | ~20 | ~50 |

Table 2: Gene Expression Changes Induced by this compound Treatment

| Gene Set | Enrichment Score | FDR q-value |

|---|---|---|

| Myeloid Differentiation | 2.19 | 0.0268 |

| Stem Cell Maintenance | -1.45 | 0.045 |

| Apoptotic Pathways | 1.67 | 0.034 |

Case Studies

Case Study 1: Inhibition of Leukemia Growth

In a study involving patient-derived primary human leukemia cells, this compound demonstrated significant inhibition of cell proliferation compared to control treatments. The results highlighted its potential as a therapeutic agent for AML, particularly in patients with resistant disease phenotypes .

Case Study 2: Co-Culture System Analysis

A three-component co-culture system was used to analyze the effects of this compound on both leukemia stem cells and normal hematopoietic progenitor cells. The findings revealed that this compound selectively inhibited leukemia stem cell activity without adversely affecting normal progenitor viability, indicating its potential for targeted therapy .

Mecanismo De Acción

BRD7116 ejerce sus efectos al unirse de forma competitiva a la girasa del ADN bacteriano, una enzima crucial para la replicación y transcripción del ADN . Esta unión inhibe la actividad de la enzima, lo que lleva a la interrupción del crecimiento y la división de las células bacterianas . Además, this compound se dirige a las células madre de la leucemia a través de mecanismos autónoma y no-autónoma, impidiendo la capacidad del estroma para soportar las células de la leucemia e induciendo cambios transcripcionales consistentes con la diferenciación mieloide .

Comparación Con Compuestos Similares

Compuestos Similares:

Levofloxacina: Un antibiótico de amplio espectro que inhibe la girasa del ADN y la topoisomerasa IV.

Ciprofloxacina: Otro antibiótico fluoroquinolona que se dirige a la girasa del ADN y la topoisomerasa IV.

Zoliflodacina: Un nuevo compuesto antibacteriano que inhibe la girasa del ADN y la topoisomerasa.

Singularidad: BRD7116 es único en su inhibición selectiva de las células madre de la leucemia y su doble mecanismo de acción, dirigiéndose tanto a la girasa del ADN bacteriano como a las células madre de la leucemia . Esta doble funcionalidad lo diferencia de otros compuestos similares que se centran principalmente en la actividad antibacteriana .

Actividad Biológica

BRD7116 is a small molecule compound that has garnered attention for its selective inhibitory effects on leukemia stem cells (LSCs). Classified as a bis-aryl sulfone, this compound has shown promise in targeting LSCs while sparing normal hematopoietic stem cells (HSPCs). This compound's biological activity has been extensively studied, revealing its potential therapeutic applications in treating leukemia.

This compound operates primarily through two mechanisms: cell-autonomous and cell-non-autonomous actions. The compound inhibits the activity of leukemia stem cells by disrupting their interaction with the surrounding stromal cells, which are crucial for their survival and proliferation. This disruption leads to impaired cobblestone formation, a hallmark of LSC activity in co-culture systems .

Selectivity and Efficacy

The selectivity of this compound for LSCs over normal HSPCs is significant. In vitro studies have demonstrated an effective concentration (EC50) of approximately 200 nM against LSCs, while showing much higher EC50 values (around 20 µM ) against normal HSPCs and various acute myeloid leukemia (AML) cell lines . This high degree of selectivity suggests that this compound could minimize the adverse effects typically associated with cancer therapies that target both malignant and healthy cells.

Impact on Patient-Derived Cells

This compound has also been evaluated for its effects on patient-derived primary human leukemia cells. The treatment resulted in notable transcriptional changes within the leukemia stem cells, indicating a shift in their biological state that could lead to reduced viability and proliferation .

Table: Summary of Biological Activity Data for this compound

| Parameter | Value |

|---|---|

| Compound Type | Bis-aryl sulfone |

| Target | Leukemia Stem Cells |

| EC50 (LSCs) | 200 nM |

| EC50 (Normal HSPCs) | ~20 µM |

| Selectivity Ratio | >100-fold |

| Mechanisms of Action | Cell-autonomous, Cell-non-autonomous |

| Effect on Patient-Derived Cells | Induces transcriptional changes |

Case Studies

- In Vitro Studies : Research involving co-culture systems demonstrated that this compound effectively inhibits the growth of LSCs without significantly impacting normal hematopoietic cells. This was highlighted in studies where the compound's effects were measured against various concentrations, confirming its selective action .

- Transcriptional Analysis : Upon treatment with this compound, significant changes were observed in the gene expression profiles of leukemia stem cells. These changes suggest that this compound not only inhibits cell growth but may also alter the underlying biology of these malignant cells, potentially leading to their differentiation or apoptosis .

- Clinical Implications : The selective nature of this compound positions it as a candidate for further development in clinical settings, particularly for patients with resistant forms of leukemia. Its ability to target LSCs specifically could offer a novel approach to therapy, reducing relapse rates associated with conventional treatments .

Propiedades

IUPAC Name |

2,2,3,3-tetramethyl-N-[4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]sulfonylphenyl]cyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N2O4S/c1-25(2)21(26(25,3)4)23(31)29-17-9-13-19(14-10-17)35(33,34)20-15-11-18(12-16-20)30-24(32)22-27(5,6)28(22,7)8/h9-16,21-22H,1-8H3,(H,29,31)(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXFWAHRAMUDLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4C(C4(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.